Cas no 2091673-13-9 (1-methyl-2-(3-methylpyridin-2-yl)piperazine)

1-Methyl-2-(3-methylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a methyl group and a 3-methylpyridin-2-yl moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of bioactive molecules. Its pyridine and piperazine functionalities enhance binding affinity to biological targets, making it valuable in drug discovery for CNS and antimicrobial agents. The compound’s stability and well-defined reactivity profile facilitate efficient derivatization, supporting diverse synthetic pathways. High purity grades are available to ensure reproducibility in research and industrial processes. Its utility in ligand design and catalysis further underscores its importance in organic and medicinal chemistry.
1-methyl-2-(3-methylpyridin-2-yl)piperazine structure
2091673-13-9 structure
商品名:1-methyl-2-(3-methylpyridin-2-yl)piperazine
CAS番号:2091673-13-9
MF:C11H17N3
メガワット:191.272782087326
CID:6171973
PubChem ID:131507563

1-methyl-2-(3-methylpyridin-2-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(3-methylpyridin-2-yl)piperazine
    • 2091673-13-9
    • EN300-1835906
    • インチ: 1S/C11H17N3/c1-9-4-3-5-13-11(9)10-8-12-6-7-14(10)2/h3-5,10,12H,6-8H2,1-2H3
    • InChIKey: QOAGLUVTNBZKOK-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCNCC1C1C(C)=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 191.142247555g/mol
  • どういたいしつりょう: 191.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 28.2Ų

1-methyl-2-(3-methylpyridin-2-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835906-10.0g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
10g
$6082.0 2023-05-26
Enamine
EN300-1835906-1.0g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
1g
$1414.0 2023-05-26
Enamine
EN300-1835906-0.5g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
0.5g
$1357.0 2023-09-19
Enamine
EN300-1835906-0.25g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
0.25g
$1300.0 2023-09-19
Enamine
EN300-1835906-2.5g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
2.5g
$2771.0 2023-09-19
Enamine
EN300-1835906-0.05g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
0.05g
$1188.0 2023-09-19
Enamine
EN300-1835906-5.0g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
5g
$4102.0 2023-05-26
Enamine
EN300-1835906-10g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
10g
$6082.0 2023-09-19
Enamine
EN300-1835906-1g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
1g
$1414.0 2023-09-19
Enamine
EN300-1835906-0.1g
1-methyl-2-(3-methylpyridin-2-yl)piperazine
2091673-13-9
0.1g
$1244.0 2023-09-19

1-methyl-2-(3-methylpyridin-2-yl)piperazine 関連文献

1-methyl-2-(3-methylpyridin-2-yl)piperazineに関する追加情報

1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine: A Comprehensive Overview

1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine, also identified by its CAS number 2091673-13-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the piperazine class, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The structure of this compound is further modified by the presence of a methyl group at position 1 and a 3-methylpyridin-2-yl substituent at position 2, making it a unique derivative with potential applications in drug design and synthesis.

The synthesis of 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

From a pharmacological perspective, 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine has demonstrated promising biological activity in preclinical studies. It has been investigated for its potential as a modulator of various cellular pathways, including those involved in neurodegenerative diseases, inflammation, and cancer. For instance, studies have shown that this compound exhibits selective binding to certain receptors, suggesting its role as a lead molecule for drug development.

Recent research has also focused on the structural modifications of 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine to enhance its bioavailability and efficacy. By introducing additional functional groups or altering the substituents on the pyridine ring, scientists aim to improve the compound's solubility and stability in physiological conditions. These modifications are expected to pave the way for more effective therapeutic agents.

In terms of applications, 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine has found utility in various areas beyond pharmacology. Its unique chemical properties make it a valuable intermediate in the synthesis of advanced materials and specialty chemicals. For example, it has been employed in the preparation of high-performance polymers and catalytic systems due to its ability to form stable complexes with metal ions.

Moreover, the environmental impact of 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine has been a topic of recent interest. Studies have evaluated its biodegradability and toxicity profiles under different environmental conditions. These assessments are crucial for ensuring sustainable practices in its production and use.

In conclusion, 1-Methyl-2-(3-Methylpyridin-2-Yl)Piperazine (CAS No: 2091673-13-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its continued exploration in research settings is expected to unlock new opportunities for innovation in medicine, materials science, and beyond.

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